![molecular formula C36H34N4O2S2 B2757961 N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide CAS No. 476634-42-1](/img/structure/B2757961.png)
N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are present in a variety of synthetic and natural products and have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aryl aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For instance, the molecular formula of a related compound, N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine, is C20H19N3S4, with an average mass of 429.645 Da .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of new compounds with inhibitory activity against Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of these molecules with standard reference drugs. The structure-activity relationships of these benzothiazole derivatives, along with molecular docking studies, aim to identify potent inhibitors targeting the DprE1 enzyme .
Cytotoxicity Against Breast Cancer Cells
The synthesized compound’s cytotoxicity was evaluated against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values provide insights into its potential as an anti-cancer agent .
1,2,3-Triazole Synthesis
Benzothiazole-based 1,2,3-triazoles have been prepared via 1,3-dipolar cycloaddition reactions. These compounds exhibit diverse biological activities, and their synthesis involves the combination of benzothiazole groups with S-propargylated mercaptobenzothiazole and α-halo ester/amide .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N4O2S2/c41-33(37-27-15-11-13-25(23-27)35-39-29-17-7-9-19-31(29)43-35)21-5-3-1-2-4-6-22-34(42)38-28-16-12-14-26(24-28)36-40-30-18-8-10-20-32(30)44-36/h7-20,23-24H,1-6,21-22H2,(H,37,41)(H,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDJOFICQNTAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCCCCCCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide |
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